molecular formula C19H19N5S B6968183 4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine

4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine

Cat. No.: B6968183
M. Wt: 349.5 g/mol
InChI Key: WNKKNEFGZFILAP-UHFFFAOYSA-N
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Description

4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine is a complex organic compound that has garnered significant interest in the fields of medicinal chemistry and pharmacology. This compound is characterized by its unique structure, which includes an indazole moiety linked to a piperazine ring, further connected to a thieno[3,2-c]pyridine core. The intricate arrangement of these functional groups contributes to its diverse biological activities and potential therapeutic applications.

Properties

IUPAC Name

4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H19N5S/c1-2-15-12-21-22-17(15)11-14(1)13-23-6-8-24(9-7-23)19-16-4-10-25-18(16)3-5-20-19/h1-5,10-12H,6-9,13H2,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNKKNEFGZFILAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CC3=C(C=C2)C=NN3)C4=NC=CC5=C4C=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H19N5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

349.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine typically involves multi-step organic reactions. One common approach starts with the preparation of the indazole derivative, which is then reacted with piperazine under specific conditions to form the intermediate compound. This intermediate is subsequently coupled with a thieno[3,2-c]pyridine derivative through a series of reactions involving catalysts and reagents such as palladium on carbon (Pd/C) and hydrogen gas (H2) for hydrogenation, or sodium bicarbonate (NaHCO3) in ethanol (EtOH) for neutralization .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing batch reactors and continuous flow systems to optimize yield and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups into the compound.

    Reduction: This reaction typically involves the addition of hydrogen to reduce double bonds or other functional groups.

    Substitution: This reaction involves the replacement of one functional group with another, often facilitated by catalysts or specific reagents.

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds. Substitution reactions can introduce various alkyl or aryl groups into the molecule.

Scientific Research Applications

4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of 4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it may inhibit the activity of phosphatidylinositol-3-kinase (PI3K), a key enzyme in the PI3K/Akt signaling pathway, which is often deregulated in cancer cells . By binding to the active site of PI3K, the compound prevents the phosphorylation of downstream targets, thereby inhibiting cell proliferation and survival.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-[4-(1H-indazol-6-ylmethyl)piperazin-1-yl]thieno[3,2-c]pyridine is unique due to its specific combination of functional groups, which confer distinct biological activities and therapeutic potential. Its ability to selectively inhibit PI3K sets it apart from other compounds with similar structures, making it a valuable candidate for further research and development in oncology.

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